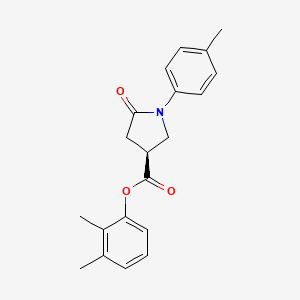

(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Description

The compound “(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate” is a pyrrolidone-based ester featuring a stereospecific (3S) configuration. Key physicochemical properties include:

- Exact Mass: 465.01312

- Topological Polar Surface Area (TPSA): 39.2 Ų

- Heavy Atom Count: 29

- Molecular Complexity: 567

- Covalently-Bonded Unit Count: 1 .

The structure comprises a 5-oxopyrrolidine core esterified to a 2,3-dimethylphenyl group and substituted at the 1-position with a 4-methylphenyl moiety. The stereochemistry at C3 (S-configuration) and the electron-withdrawing ketone group at C5 influence its conformational stability and reactivity.

Properties

IUPAC Name |

(2,3-dimethylphenyl) (3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-13-7-9-17(10-8-13)21-12-16(11-19(21)22)20(23)24-18-6-4-5-14(2)15(18)3/h4-10,16H,11-12H2,1-3H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCHXAZNQQAAD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C[C@H](CC2=O)C(=O)OC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,3-dimethylphenyl)(3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrrolidine ring with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the dimethyl and methyl phenyl groups. Specific methodologies can vary, but common approaches include:

- Condensation reactions to form the pyrrolidine framework.

- Alkylation to introduce methyl groups.

- Esterification to form the carboxylate moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related pyrrolidine compounds. For instance, a study demonstrated that certain pyrrolidine derivatives exhibit significant activity against gram-positive and gram-negative bacteria by inhibiting cell wall synthesis, leading to bacterial cell death . While specific data on our compound is limited, it is reasonable to infer similar antimicrobial potential based on structural similarities.

The proposed mechanism of action for this class of compounds often involves:

- Inhibition of bacterial cell wall synthesis , which is critical for bacterial survival.

- Interference with enzymatic pathways involved in bacterial metabolism.

Study 1: Antimicrobial Efficacy

A comparative study involving several pyrrolidine derivatives showed that compounds with similar structures to (2,3-dimethylphenyl)(3S)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate displayed varying degrees of antimicrobial efficacy. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness against various strains of bacteria.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| Our Compound | TBD | TBD |

Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key bacterial enzymes. The results indicated that the compound could potentially bind effectively to targets involved in bacterial growth regulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Observations:

Core Heterocycle: The target compound’s 5-oxopyrrolidine core distinguishes it from acetamide (e.g., ) or isoxazolidine derivatives (e.g., ). The ketone at C5 enhances rigidity compared to non-oxidized pyrrolidines.

The 4-methylphenyl substituent at N1 may enhance lipophilicity, contrasting with the polar carboxylic acid in .

Stereochemistry :

- The (3S) configuration in the target compound contrasts with racemic or undefined stereochemistry in many analogs, which could influence biological target interactions.

Conformational and Crystallographic Insights

- Ring Puckering: The 5-oxopyrrolidine core’s conformation can be analyzed using Cremer-Pople puckering parameters . The ketone at C5 likely flattens the ring, reducing pseudorotation compared to non-oxidized pyrrolidines. In contrast, isoxazolidine derivatives (e.g., ) may exhibit distinct puckering due to the fused pyrimidinyl ring.

Crystallography Tools :

- Structural determination of such compounds often employs SHELX programs for refinement and ORTEP-III for graphical representation .

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of this compound, and how can SHELX programs be optimized for refinement?

- Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXS/SHELXD for structure solution and SHELXL for refinement. To optimize:

- Apply TWIN/BASF commands for twinned data (common in pyrrolidine derivatives) .

- Use HKLF 5 format for high-resolution datasets to improve R-factor convergence .

- Validate hydrogen bonding using SHELXPRO’s hydrogen placement tools. Cross-reference with ORTEP-3 for graphical validation of thermal ellipsoids .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Answer :

- Engineering controls : Use fume hoods for synthesis/purification; install closed-system reactors if scaling up .

- PPE : Nitrile gloves, safety goggles, and lab coats (tested for chemical resistance to esters/amides) .

- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the pyrrolidone ring .

Q. What synthetic routes are documented for preparing this compound, and how is purity validated?

- Answer :

- Synthesis :

Enantioselective route: (3S)-pyrrolidine-3-carboxylic acid is esterified with 2,3-dimethylphenol via Steglich esterification (DCC/DMAP, dry DCM) .

Substituent introduction: 4-Methylphenyl group added via nucleophilic substitution (K₂CO₃, DMF, 80°C) .

- Purity validation :

- HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm).

- ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 5.1–5.3 ppm for lactam protons) .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform structure-activity relationships (SAR) in biological studies?

- Answer :

- Puckering parameters : Use Cremer-Pople coordinates (θ, φ) to quantify ring non-planarity . For this compound, θ ≈ 30° (envelope conformation) due to steric hindrance from 2,3-dimethylphenyl .

- SAR : Flattened rings (θ < 20°) may reduce binding to enzymes like STEP phosphatase, as observed in docking studies of similar 5-oxopyrrolidines .

Q. What computational strategies are effective for predicting binding affinity to targets like STEP phosphatase?

- Answer :

- Docking : Glide (Schrödinger) with XP precision. Preprocess the ligand with LigPrep (pH 7.0 ± 2.0). Use OPLS4 force field for energy minimization .

- Key interactions : Hydrogen bonds with Arg478 (2.7 Å) and hydrophobic contacts with Tyr304/Trp435 in STEP .

- Validation : Compare MD simulations (100 ns) with experimental IC₅₀ values to resolve false positives.

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

- Answer :

- Error analysis : Check for disorder using SHELXL’s PART/SUMP commands. For example, the 4-methylphenyl group may exhibit rotational disorder .

- DFT benchmarking : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare calculated vs. experimental bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å in XRD) .

- Thermal motion : ADPs > 0.05 Ų suggest dynamic disorder; refine with ISOR restraints .

Methodological Notes

- Structural visualization : ORTEP-3 is preferred for generating publication-quality figures; annotate thermal ellipsoids at 50% probability .

- Data deposition : CIF files should include SHELXL refinement details (e.g., R1/wR2, Flack parameter) for reproducibility .

- Safety protocols : Refer to TCI America’s guidelines for ester/amide handling, including spill management (neutralize with NaHCO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.